molecular formula C10H19N3O B14873402 1-Ethyl-3-(piperidin-3-yl)imidazolidin-2-one

1-Ethyl-3-(piperidin-3-yl)imidazolidin-2-one

Cat. No.: B14873402
M. Wt: 197.28 g/mol
InChI Key: RMTZYISXHQFGRR-UHFFFAOYSA-N
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Description

1-Ethyl-3-(piperidin-3-yl)imidazolidin-2-one is a chemical compound that belongs to the class of imidazolidinones. These compounds are known for their diverse applications in pharmaceuticals, natural products, and as intermediates in organic synthesis. The molecular formula of this compound is C10H19N3O, and it has a molecular weight of 197.28 g/mol.

Preparation Methods

The synthesis of 1-Ethyl-3-(piperidin-3-yl)imidazolidin-2-one can be achieved through various synthetic routes. One common method involves the direct incorporation of the carbonyl group into 1,2-diamines . This process can be catalyzed by metal catalysts or organocatalysts. Another approach is the diamination of olefins, which involves the addition of nitrogen atoms to olefins to form the imidazolidinone ring . Industrial production methods often utilize these catalytic strategies to achieve high yields and purity.

Chemical Reactions Analysis

1-Ethyl-3-(piperidin-3-yl)imidazolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . Substitution reactions often involve nucleophiles such as amines or halides. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Ethyl-3-(piperidin-3-yl)imidazolidin-2-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential antimicrobial and antitumor activities . In medicine, it is being explored for its potential use in drug development, particularly for its ability to inhibit certain enzymes and receptors . In industry, it is used as an intermediate in the production of pharmaceuticals and other fine chemicals .

Mechanism of Action

The mechanism of action of 1-Ethyl-3-(piperidin-3-yl)imidazolidin-2-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, which can lead to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-Ethyl-3-(piperidin-3-yl)imidazolidin-2-one can be compared with other similar compounds, such as 1-Ethyl-3-(piperidin-4-yl)imidazolidin-2-one . These compounds share similar structural features but may differ in their chemical properties and biological activities. The uniqueness of this compound lies in its specific substitution pattern and the resulting effects on its reactivity and applications .

Conclusion

This compound is a versatile compound with diverse applications in scientific research and industry. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules and a potential candidate for drug development.

Properties

IUPAC Name

1-ethyl-3-piperidin-3-ylimidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O/c1-2-12-6-7-13(10(12)14)9-4-3-5-11-8-9/h9,11H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMTZYISXHQFGRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C1=O)C2CCCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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